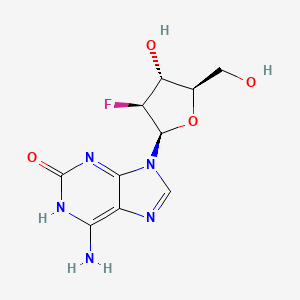![molecular formula C16H20N2O B3165482 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one CAS No. 899912-98-2](/img/structure/B3165482.png)
3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one
Overview
Description
3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one is a chemical compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one varies depending on its application. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In neurodegenerative diseases, it reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In material science, it exhibits semiconducting properties due to its spirocyclic structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on its application. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, it reduces oxidative stress and inflammation. In material science, it exhibits semiconducting properties.
Advantages and Limitations for Lab Experiments
The advantages of 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one for lab experiments include its diverse applications in various scientific research fields, its relatively simple synthesis method, and its potential as a drug candidate. The limitations include its low yield and purity, which can be improved through recrystallization.
Future Directions
There are several future directions for the research on 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one. In medicinal chemistry, further studies can be conducted to optimize its anti-cancer activity and to investigate its potential as a drug candidate for other diseases. In pharmacology, further studies can be conducted to investigate its neuroprotective effects and to optimize its pharmacokinetic properties. In material science, further studies can be conducted to investigate its semiconducting properties and to optimize its electronic properties.
Scientific Research Applications
3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one has shown promising applications in various scientific research fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, it has been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In material science, it has been studied as a potential candidate for the development of organic semiconductors due to its spirocyclic structure.
properties
IUPAC Name |
3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-13(9-7-12)14-15(19)18-16(17-14)10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIUYIKTRNXFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)


![5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B3165441.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)
![{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B3165456.png)

![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/no-structure.png)
![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3165496.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B3165497.png)